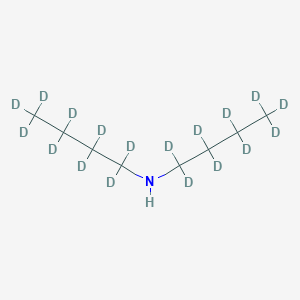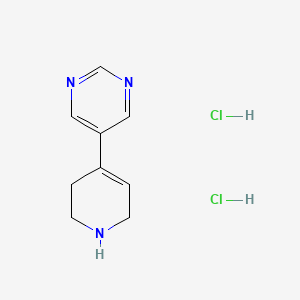
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
説明
“5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” can be studied using various analytical techniques. The compound is involved in a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .科学的研究の応用
1. Neuroprotective and Antidepressant Properties
- Dual SSRI and 5-HT(1A) Activity : Research by Herold et al. (2011) demonstrated that certain pyrido[1,2-c]pyrimidine derivatives exhibit potent dual serotonin reuptake inhibitor (SSRI) and 5-HT(1A) receptor activity. These compounds, including variants of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, show potential as antidepressants and neuroprotective agents (Herold et al., 2011).
2. Potent Anti-Ischemic Effects
- Selective 5-HT1A Receptor Agonists : A study by Kamei et al. (2005) synthesized new pyrimidine derivatives, including 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, which showed sub-nanomolar affinity for the 5-HT1A receptor. These compounds have potential applications in neuroprotection, particularly in ischemic conditions (Kamei et al., 2005).
3. Antihypertensive Activity
- Synthesis for Antihypertensive Use : Rana et al. (2004) discussed the synthesis of various dihydropyrimidines with potential antihypertensive activity. This includes compounds related to 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, highlighting their potential in cardiovascular therapeutics (Rana et al., 2004).
4. Development of Multifunctional Compounds
- Synthesis of Pyridinium Substituted Pyrimidines : Venkatachalam et al. (2002) reported on the synthesis and characterization of pyridinium substituted pyrimidines, which may include derivatives of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. These compounds could have applications in material science and pharmaceuticals (Venkatachalam et al., 2002).
5. Applications in AIDS Chemotherapy
- Pyrimidine-Based AIDS Chemotherapy : A study by Ajani et al. (2019) focused on the synthesis of pyrimidine-based compounds for potential application in AIDS chemotherapy, which could include variants of the 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine (Ajani et al., 2019).
6. Structural Design and Safety
- Conversion to Pyridines for Structural Applications : Blockley (1980) explored the process of converting tetrahydropyrimidines to pyridines, which could include 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. This has implications in structural design and safety in chemical engineering (Blockley, 1980).
作用機序
Target of Action
Compounds with similar structures have been found to interact with gaba receptors and 5HT2A receptors . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Mode of Action
It’s suggested that similar compounds can act as antagonists at their target receptors , inhibiting the normal function of these receptors and thereby altering neurotransmission.
Biochemical Pathways
Given its potential interaction with gaba and 5ht2a receptors, it may influence pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions .
Result of Action
As a potential antagonist of gaba and 5ht2a receptors, it could alter neurotransmission and have downstream effects on various physiological and psychological processes .
特性
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHBLZNJQYICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




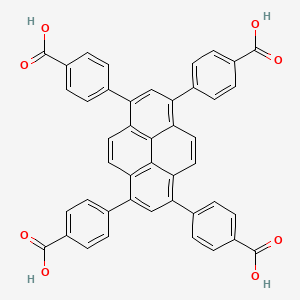
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)


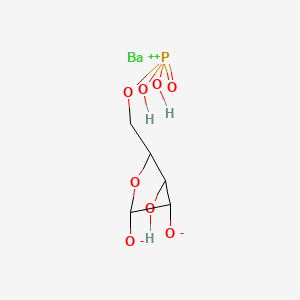
![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)
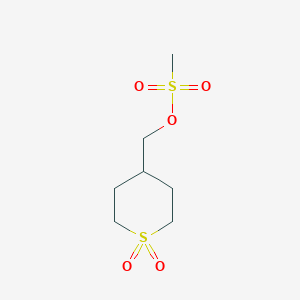
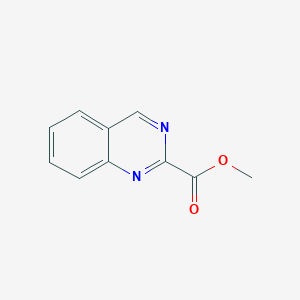
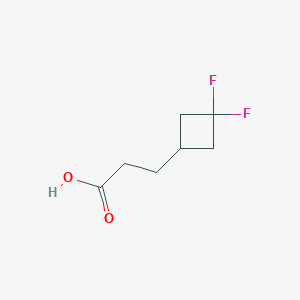
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)
